

reproducing key findings from seminal MK-4074 publications

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MK-4074: A Comparative Analysis of a Dual ACC Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key findings from seminal publications on MK-4074, a potent, liver-targeted dual inhibitor of Acetyl-CoA Carboxylase 1 (ACC1) and Acetyl-CoA Carboxylase 2 (ACC2). MK-4074 was investigated as a therapeutic agent for nonalcoholic fatty liver disease (NAFLD) due to its role in regulating fatty acid synthesis and oxidation. This document summarizes its performance, compares it with other relevant compounds, and provides detailed experimental data and protocols to support further research and development.

Executive Summary

MK-4074 demonstrated significant efficacy in reducing hepatic steatosis in both preclinical models and human subjects. As a dual inhibitor of ACC1 and ACC2, it effectively suppresses de novo lipogenesis (DNL) and promotes fatty acid oxidation. However, a notable and consistent finding across studies was a paradoxical elevation of plasma triglycerides, a key consideration for its therapeutic potential. This guide will delve into the quantitative data from these studies, outline the methodologies used, and visualize the key pathways and workflows.

Performance Data



The following tables summarize the key quantitative findings from preclinical and clinical studies of **MK-4074** and its comparators.

Table 1: In Vitro and Preclinical In Vivo Efficacy of MK-

4074

Parameter	Species/Model	Value/Effect	Source
IC50 (ACC1)	Human	~3 nM	[1][2]
IC50 (ACC2)	Human	~3 nM	[1][2]
De Novo Lipogenesis (DNL) Inhibition	KKAy Mice (single oral dose)	ID50: 0.9 mg/kg	[2]
Hepatic DNL Reduction	KKAy Mice (30 mg/kg oral dose)	83% at 4h, 70% at 8h, 51% at 12h	
Plasma Ketone Increase (surrogate for FAO)	KKAy Mice (30 & 100 mg/kg single oral dose)	1.5 to 3-fold increase for up to 8h	

Table 2: Clinical Efficacy of MK-4074 in Healthy Subjects

and Patients with Hepatic Steatosis

Parameter	Population	Dosage	Effect	Source
Fractional DNL Inhibition	Healthy Males	140 mg single dose	~96% reduction vs. placebo	
Fractional DNL Inhibition	Healthy Males	70 mg b.i.d. for 7 days	~91% reduction vs. placebo	_
Hepatic Triglyceride Reduction	Patients with Hepatic Steatosis	200 mg b.i.d. for 4 weeks	36% average reduction	-
Plasma Triglyceride Increase	Patients with Hepatic Steatosis	200 mg b.i.d. for 4 weeks	~200% increase	-



Table 3: Comparison of ACC Inhibitors in Clinical

Studies

Compound	Target	Indication	Key Efficacy Finding	Key Adverse Effect	Source
MK-4074	ACC1/ACC2	Hepatic Steatosis	36% reduction in liver fat	~200% increase in plasma triglycerides	
GS-0976 (Firsocostat)	ACC1/ACC2	NASH	29% reduction in MRI-PDFF	11-13% increase in serum triglycerides	
PF-05221304	ACC1/ACC2	NAFLD	50-65% reduction in liver fat	~8% increase in serum triglycerides	
Pioglitazone	PPARy Agonist	Hepatic Steatosis	Less reduction in liver fat than MK-4074	-	

Experimental Protocols

Detailed methodologies for the key experiments cited in the seminal publications for **MK-4074** are provided below.

ACC Enzyme Inhibition Assay

- Source of Enzyme: Recombinant human ACC1 and ACC2 were purified from Sf9 or FM3A cells.
- Assay Buffer: 50 mM HEPES-Na (pH 7.5), 20 mM potassium citrate, 20 mM MgCl2, 2 mM DTT, 0.5 mg/mL BSA.



- Substrates: 5 mM ATP, 250 μM acetyl-CoA, 4.1 mM NaHCO3, and 0.086 mM NaH¹⁴CO₃.
- Procedure:
 - Purified ACC enzyme was incubated with varying concentrations of MK-4074 in the assay buffer.
 - The reaction was initiated by adding the substrate mixture.
 - The mixture was incubated for 40 minutes at 37°C.
 - The amount of ¹⁴C-labeled malonyl-CoA formed was quantified to determine the inhibitory activity.

In Vivo De Novo Lipogenesis (DNL) Assay in Mice

- Animal Model: Male KKAy mice, a model for obesity and type 2 diabetes.
- Procedure:
 - Mice were orally administered a single dose of MK-4074 (0.3-3 mg/kg).
 - One hour post-administration, DNL was measured.
 - For time-course studies, a 30 mg/kg dose was used, and DNL was measured at 4, 8, and 12 hours post-dose.

Cellular De Novo Lipogenesis (DNL) and Fatty Acid Oxidation (FAO) Assays

- Cell Culture: Hepatocytes were used for these assays.
- DNL Assay:
 - Cells were pre-incubated with MK-4074 for 1 hour.
 - Cells were then incubated for an additional 1-3 hours with 65-260 μM ¹⁴C-labeled acetate.
 - Intracellular ¹⁴C-labeled lipids were extracted and measured.



- FAO Assay:
 - Cells were pre-incubated with MK-4074 for 1 hour.
 - Cells were then incubated for an additional 1-3 hours with 0.018 mM ³H-labeled palmitate.
 - The amount of released ³H-labeled fatty acids was measured.

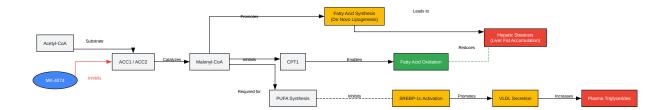
Human Clinical Trial for Hepatic Steatosis (NCT01431521)

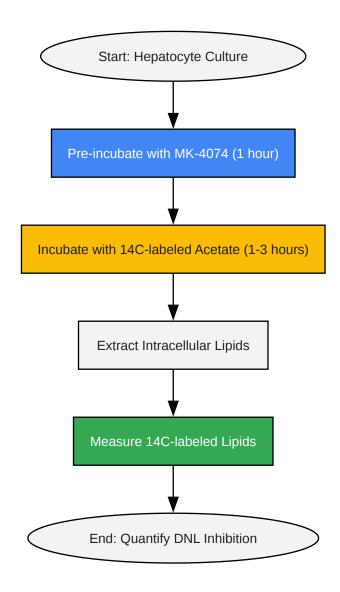
- Study Design: A randomized, placebo-controlled trial.
- Participants: 30 male or female patients with hepatic steatosis, aged 18-60.
- Treatment Arms:
 - MK-4074: 200 mg twice daily for 4 weeks.
 - Pioglitazone: 30 mg once daily for 4 weeks.
 - Placebo.
- Primary Endpoint: Change in hepatic triglyceride content.
- DNL Measurement in Healthy Subjects: Fractional DNL was measured using a stable isotope labeling method with ¹³C-acetate following fructose loading to stimulate DNL.

Visualizations

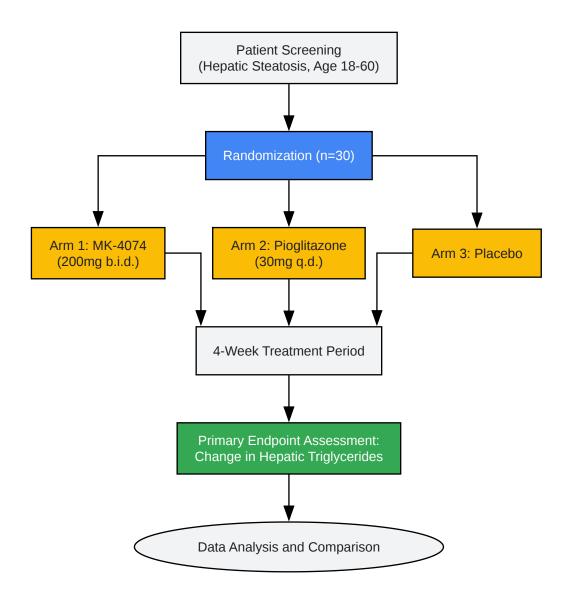
The following diagrams illustrate the mechanism of action of **MK-4074** and the experimental workflows.











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